molecular formula C14H17N3O2S B2947823 N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide CAS No. 313660-19-4

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide

Cat. No.: B2947823
CAS No.: 313660-19-4
M. Wt: 291.37
InChI Key: QDWNUCYFNSJSEI-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide is a synthetic small molecule belonging to the benzothiazole acetamide class, designed for research applications in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a structure recognized for its diverse biological activities and prevalence in pharmaceutical research . The specific substitution pattern on the core structure suggests its potential utility as a key intermediate or a novel chemical entity for developing therapeutic agents. Compounds within this chemical class have demonstrated significant research value in oncology, particularly as inhibitors of protein kinases. Recent studies on highly similar N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have identified them as novel potential BCR-ABL1 inhibitors through structure-based virtual screening . BCR-ABL1 is a critical driver in the pathophysiology of chronic myeloid leukemia (CML), and inhibitors targeting this kinase are a major focus of anticancer research. The molecular design of this compound allows it to be investigated for its ability to bind to enzyme active sites, potentially forming crucial hydrogen bonds with key residues in the hinge region of kinases, a mechanism observed in structurally related molecules . Beyond oncology, the benzothiazole scaffold is found in compounds with a wide range of bioactivities, underscoring its versatility in research. These activities include antimicrobial, anticonvulsant, and urease inhibition properties, as documented in various experimental and computational studies on analogous structures . This makes this compound a compound of interest for expanding structure-activity relationship (SAR) studies and exploring new biological targets. This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8(18)15-9-5-6-10-11(7-9)20-13(16-10)17-12(19)14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWNUCYFNSJSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide involves several steps. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride, glacial acetic acid, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation reaction with aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been evaluated for its anti-inflammatory, analgesic, and anti-ulcerogenic activities . In the field of medicinal chemistry, it is used as a scaffold for the development of new drugs with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the sigma-1 receptor, which plays a crucial role in cellular stress response and neuroprotection. By binding to this receptor, the compound exerts its neuroprotective effects and helps in the management of neurodegenerative diseases.

Comparison with Similar Compounds

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide is unique compared to other benzothiazole derivatives due to its specific structure and therapeutic potential. Similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds also exhibit anti-inflammatory and analgesic activities but differ in their molecular targets and mechanisms of action .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

N 6 acetamidobenzo d thiazol 2 yl pivalamide\text{N 6 acetamidobenzo d thiazol 2 yl pivalamide}

The synthesis typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, utilizing a catalytic quantity of glacial acetic acid. Various synthetic routes have been explored to enhance yield and purity, making it accessible for biological evaluations.

This compound exhibits its biological effects primarily through interaction with specific molecular targets. Notably, it modulates the sigma-1 receptor , which plays a crucial role in cellular stress response and neuroprotection. By binding to this receptor, the compound demonstrates neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .

Neuroprotective Effects

Research indicates that this compound has shown promise in neuroprotection. It has been evaluated for its ability to mitigate oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegenerative disorders.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. Studies have demonstrated that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating inflammatory conditions.

Antitumor Activity

Preliminary studies indicate that this compound possesses antitumor properties. It has shown effectiveness against various cancer cell lines, indicating its potential as an anticancer agent. The specific mechanisms by which it exerts these effects are still under investigation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains and fungi. Benzothiazole derivatives are often effective against resistant strains, making them valuable in addressing antibiotic resistance issues.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
NeuroprotectiveReduces oxidative stress,
Anti-inflammatoryLowers cytokine levels,
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against various pathogens

Case Studies

  • Neurodegenerative Disease Models : In a study involving animal models of Alzheimer’s disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque formation.
  • Cancer Cell Line Evaluations : In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, particularly in breast and colon cancer models.
  • Inflammation Models : Experimental models assessing inflammatory responses showed that treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. What are the common synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide and its derivatives?

Methodological Answer: The synthesis typically involves coupling substituted benzothiazole precursors with pivalic acid derivatives. For example:

  • Step 1: React 6-aminobenzo[d]thiazole with acetic anhydride to introduce the acetamide group.
  • Step 2: Treat the resulting intermediate with pivaloyl chloride under basic conditions (e.g., triethylamine) to form the pivalamide moiety.
  • Variations: Substituents on the benzothiazole ring can be introduced via electrophilic substitution or cross-coupling reactions. For derivatives, modifications at the acetamide or pivalamide positions are achieved using tailored acylating agents .

Q. Example Table: Yield Optimization in Derivative Synthesis

Derivative SubstitutionReaction ConditionsYield (%)Reference
6-AcetamidoDMF, 80°C, 12h75
6-Nitro (precursor)HNO₃, H₂SO₄, 0°C62

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths, angles, and tautomeric forms (e.g., amide vs. iminol tautomers) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and confirm substituent positions. For example, the pivalamide methyl groups appear as a singlet near δ 1.3 ppm .
  • UV-Vis and Fluorescence Spectroscopy: Probe electronic transitions and excited-state proton transfer dynamics (e.g., λmax ~300 nm for benzothiazole derivatives) .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemistry and electronic properties . The Colle-Salvetti correlation-energy formula refines electron density modeling .
  • Basis Sets: Use 6-31G(d,p) or larger for geometry optimization; aug-cc-pVTZ for excited-state calculations .
  • Validation: Compare computed IR spectra or HOMO-LUMO gaps with experimental data to identify discrepancies (e.g., tautomer stability predictions vs. spectral results) .

Q. Example Table: DFT Performance Metrics

FunctionalAverage Error (kcal/mol)Application ScopeReference
B3LYP2.4Ground-state thermochemistry
M06-2X3.1Excited-state dynamics

Q. What methodological approaches resolve contradictions between computational predictions and experimental observations in the tautomerism of benzothiazol-2-yl acetamide derivatives?

Methodological Answer:

  • Multi-Method Validation: Combine DFT with time-resolved fluorescence to assess tautomerization kinetics. For example, found that while DFT suggested two tautomeric pathways, experiments revealed a single dominant excited-state proton transfer mechanism .
  • Solvent Effects: Include polarizable continuum models (PCM) in simulations to account for solvent interactions that stabilize specific tautomers.
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe hydrogen-transfer mechanisms and validate computational barriers .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?

Methodological Answer:

  • Derivative Library Synthesis: Introduce substituents at the benzothiazole 6-position (e.g., halogens, methoxy) or modify the pivalamide group (e.g., branched vs. linear alkyl chains) .
  • Biological Assays: Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial efficacy using MIC (Minimum Inhibitory Concentration) protocols .
  • In Silico Screening: Dock derivatives into target protein active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using molecular dynamics simulations to prioritize synthesis .

Q. Example Table: SAR for Anti-Inflammatory Derivatives

Derivative R-GroupCOX-2 IC₅₀ (μM)LogPReference
-OCH₃0.452.1
-Cl0.782.8

Q. What are the challenges in modeling excited-state proton transfer dynamics in this compound, and how can they be addressed?

Methodological Answer:

  • Challenge 1: TD-DFT often underestimates energy barriers for proton transfer. Solution: Use multireference methods (e.g., CASSCF) or machine learning-corrected functionals .
  • Challenge 2: Solvent interactions perturb excited-state pathways. Solution: Employ QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid models with explicit solvent molecules .
  • Experimental Validation: Time-resolved transient absorption spectroscopy (fs-ps timescales) directly measures proton transfer rates for comparison with simulations .

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